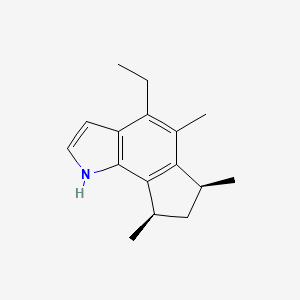
Herbindole B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbindole B is a natural product found in Axinella with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Herbindole B belongs to a class of compounds known as benzannulated indoles. The compound features a complex structure that presents challenges in synthesis but also opportunities for developing novel synthetic methodologies.
Synthetic Pathways
Recent advancements in synthetic strategies have enabled the efficient production of this compound. Notably, a palladium-catalyzed C-H functionalization method has been employed to synthesize this compound from a common meso-hydroquinone intermediate. This approach involves several key steps:
- C(sp³)-H Amination : A unique reaction that facilitates indole formation.
- Buchwald-Hartwig Amination : A sterically demanding reaction that contributes to the overall synthesis.
- Enantioselective Desymmetrization : This step enhances the complexity and specificity of the synthesized product .
A practical multi-gram synthesis has also been reported, utilizing regioselective metal-halogen exchange and cycloaddition reactions to yield this compound efficiently .
Biological Activities
This compound exhibits various biological activities that make it a candidate for further pharmacological exploration.
Cytotoxicity
Studies have indicated that this compound possesses cytotoxic properties against certain cancer cell lines. Specifically, it has shown activity against KB cells (human oral epidermoid carcinoma cells) at concentrations ranging from 5 to 10 mg/mL . This cytotoxicity suggests potential applications in cancer therapy.
Antifeedant Properties
In addition to its cytotoxic effects, this compound has demonstrated antifeedant activity against marine organisms. This characteristic could be beneficial in developing natural pesticides or deterrents for agricultural applications .
Therapeutic Potential
The promising biological activities of this compound have led researchers to investigate its potential as a therapeutic agent.
Drug Discovery Initiatives
Recent research efforts have focused on creating libraries of benzannulated indoles inspired by this compound and related compounds. Some derivatives from these libraries have exhibited antiproliferative activity comparable to established chemotherapeutics like vincristine. Such findings highlight the compound's potential as a lead structure for drug development aimed at targeting cancer and other proliferative diseases .
Case Studies
Several case studies illustrate the applications of this compound in research and development:
- Synthesis and Biological Evaluation : A study synthesized various analogs of this compound and assessed their biological activities, revealing some compounds with enhanced antiproliferative effects .
- Mechanistic Studies : Research into the mechanism of action for this compound has shown its ability to influence tubulin polymerization, which is critical in cancer cell division. This mechanism is similar to that of vincristine, suggesting a pathway for therapeutic exploitation .
- Natural Product Libraries : The creation of libraries based on this compound has led to the identification of new chemotypes with significant biological activity, indicating its utility in drug discovery initiatives aimed at developing novel therapeutic agents .
Propiedades
Fórmula molecular |
C16H21N |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
(6S,8R)-4-ethyl-5,6,8-trimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |
InChI |
InChI=1S/C16H21N/c1-5-12-11(4)14-9(2)8-10(3)15(14)16-13(12)6-7-17-16/h6-7,9-10,17H,5,8H2,1-4H3/t9-,10+/m0/s1 |
Clave InChI |
SLBKOSASZGXKPE-VHSXEESVSA-N |
SMILES isomérico |
CCC1=C(C2=C([C@@H](C[C@@H]2C)C)C3=C1C=CN3)C |
SMILES canónico |
CCC1=C(C2=C(C(CC2C)C)C3=C1C=CN3)C |
Sinónimos |
herbindole B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















